Methyl 3-(3,5-di-tert-butyl-4-methoxyphenyl)propanoate
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Overview
Description
Methyl 3-(3,5-di-tert-butyl-4-methoxyphenyl)propanoate is an organic compound known for its antioxidant properties. It is often used in various industrial applications, particularly in the stabilization of synthetic ester oils. The compound is characterized by its bulky tert-butyl groups and methoxyphenyl moiety, which contribute to its stability and effectiveness as an antioxidant.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3,5-di-tert-butyl-4-methoxyphenyl)propanoate typically involves the esterification of 3-(3,5-di-tert-butyl-4-methoxyphenyl)propanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3,5-di-tert-butyl-4-methoxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 3-(3,5-di-tert-butyl-4-methoxyphenyl)propanoic acid.
Reduction: 3-(3,5-di-tert-butyl-4-methoxyphenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(3,5-di-tert-butyl-4-methoxyphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in the stabilization of synthetic ester oils and polymers.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential use in formulations to protect active pharmaceutical ingredients from oxidation.
Industry: Utilized in the production of high-performance lubricants and as an additive in fuels to enhance stability.
Mechanism of Action
The antioxidant activity of Methyl 3-(3,5-di-tert-butyl-4-methoxyphenyl)propanoate is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. The bulky tert-butyl groups provide steric hindrance, which helps stabilize the radical formed after hydrogen donation. This stabilization prevents further oxidation reactions, thereby protecting the substrate from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate
- 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
- 3,5-Di-tert-butyl-4-hydroxybenzoic acid
Uniqueness
Methyl 3-(3,5-di-tert-butyl-4-methoxyphenyl)propanoate is unique due to the presence of the methoxy group, which enhances its lipophilicity and makes it more effective in non-polar environments compared to its hydroxy-substituted counterparts. This property makes it particularly useful in applications involving non-polar solvents and substrates.
Properties
Molecular Formula |
C19H30O3 |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
methyl 3-(3,5-ditert-butyl-4-methoxyphenyl)propanoate |
InChI |
InChI=1S/C19H30O3/c1-18(2,3)14-11-13(9-10-16(20)21-7)12-15(17(14)22-8)19(4,5)6/h11-12H,9-10H2,1-8H3 |
InChI Key |
OZNVOAQMEARNDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)CCC(=O)OC |
Origin of Product |
United States |
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